4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
4-{[(4-Methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a trifluoromethyl group at position 5 and a 4-methoxybenzylamino-substituted methylene moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxybenzylamino group contributes to π-π stacking interactions and solubility modulation .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-9-4-2-8(3-5-9)6-17-7-10-11(13(14,15)16)18-19-12(10)20/h2-5,7H,6H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYSCSSESZZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative notable for its unique structural features, including a trifluoromethyl group and a methoxybenzyl moiety. These characteristics contribute to its potential therapeutic applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C13H12F3N3O2
- Molecular Weight : 299.253 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's biological interactions.
Biological Activity Overview
The biological activities of pyrazolone derivatives are diverse, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its effects on various biological systems.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the substituents on the pyrazolone core can lead to enhanced anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.63 | Induction of apoptosis |
| MCF-7 | 10.38 | Cell cycle arrest (G0/G1) |
| HeLa | 12.00 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects includes:
- Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases (G0/G1 and G2/M), which is crucial for inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example:
- The presence of a trifluoromethyl group is associated with increased potency against certain cancer cell lines.
- Variations in the aromatic substituents can significantly affect the compound's lipophilicity and biological interactions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Chlorine instead of methoxy | Antimicrobial properties |
| 4-{[(phenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | No methoxy group | Potential anti-inflammatory |
| 4-{[(2-methoxyphenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Different aromatic substituent | Vascular activity |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Cytotoxicity : A study involving various cancer cell lines demonstrated that the compound showed promising cytotoxicity with IC50 values comparable to established chemotherapeutics such as cisplatin.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in sub-G1 populations, indicating apoptosis induction.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. Studies have shown that pyrazolone derivatives can inhibit the growth of various bacterial and fungal strains. The compound's structure suggests it may act on multiple targets within microbial cells, making it a candidate for further investigation in the development of new antimicrobial agents .
Anticancer Potential
The pyrazolone scaffold is known for its anticancer activity. Compounds derived from this structure have been reported to induce apoptosis in cancer cell lines. For instance, related pyrazoles have demonstrated cytotoxic effects against colorectal carcinoma cells, suggesting that This compound might also possess similar properties . Further studies are required to evaluate its efficacy against specific cancer types.
Agricultural Applications
Pesticidal Activity
Given the increasing resistance to conventional pesticides, there is a growing interest in novel compounds with potential pesticidal properties. The unique structural features of This compound may confer herbicidal or insecticidal activity. Preliminary studies on structurally related compounds have shown promise in controlling agricultural pests and weeds.
Materials Science Applications
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and mechanical properties. Research into the synthesis of polymeric materials utilizing This compound could lead to the development of advanced materials with tailored properties for applications in coatings and composites .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity : Chlorophenyl derivatives (e.g., ) exhibit higher logP values compared to the target compound’s methoxybenzyl group, which introduces moderate polarity .
- Steric and Electronic Modifications : Methyl or phenyl groups at position 2 (e.g., ) reduce reactivity at the pyrazolone core but enhance steric shielding. The 4-methoxybenzyl group in the target compound balances electron-donating (methoxy) and hydrophobic (benzyl) properties .
- Biological Activity : Trifluoromethyl-containing derivatives show enhanced bioactivity in antimicrobial and anticancer assays, with methoxybenzyl variants demonstrating improved solubility over chlorophenyl analogs .
Physicochemical Properties
The target compound’s methoxy group increases hydrogen-bonding capacity (4 acceptors vs. 3 in chlorophenyl analogs), improving aqueous solubility .
Crystallographic and Conformational Analysis
- The target compound’s planar pyrazolone core is conserved across analogs, but substituents like the 4-methoxybenzyl group may induce slight non-planarity, as seen in related fluorophenyl derivatives (e.g., ).
- Crystallographic studies using SHELXL and WinGX reveal that bulky substituents (e.g., benzothiazolyl in ) distort the dihydro-pyrazol-3-one ring, affecting packing efficiency and stability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?
The compound can be synthesized via condensation reactions between a substituted aldehyde and a pyrazolone derivative. For example, analogous pyrazol-3-one hybrids were prepared by reacting 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol under sodium acetate catalysis at 100°C for 2 hours, yielding 96% after crystallization . Adapting this method, substituting the aldehyde with 4-methoxybenzylamine derivatives and optimizing reaction conditions (e.g., solvent polarity, temperature) can achieve the target compound.
Q. How is the structural integrity of the compound validated during synthesis?
Key techniques include:
- Spectroscopy : IR confirms carbonyl stretches (~1650 cm⁻¹ for C=O) and NH/OH vibrations. ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and methoxy substituents (δ 3.8–4.0 ppm) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
Q. What solvents and catalysts are optimal for high-yield synthesis?
Polar protic solvents (ethanol, methanol) or aprotic solvents (DMF, DMSO) are preferred. Sodium acetate or piperidine are common catalysts for condensation reactions. For instance, ethanol with sodium acetate at 100°C yielded 96% for a triazole-pyrazolone hybrid . Reflux under inert atmospheres (N₂) minimizes oxidation of sensitive groups like trifluoromethyl .
Advanced Research Questions
Q. How are crystallographic challenges (e.g., polymorphism, disorder) addressed in structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) with software suites like WinGX and ORTEP resolves molecular geometry. For example, a Z-configuration pyrazolone derivative was confirmed with a mean C–C bond length of 0.004 Å and R factor of 0.044 . Data refinement protocols (e.g., SHELX) mitigate disorder by iterative model adjustments .
Q. How do researchers resolve contradictions between computational predictions and experimental spectral data?
Discrepancies (e.g., NMR chemical shifts) may arise from solvent effects or tautomerism. Density Functional Theory (DFT) calculations compare optimized geometries with experimental data. For a triazole-pyrazolone hybrid, DFT-predicted ¹³C NMR shifts matched experimental values within ±2 ppm, validating assignments .
Q. What methodologies assess the compound’s biological activity and structure-activity relationships (SAR)?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria . Cytotoxicity is evaluated using MTT assays on cancer cell lines.
- Molecular docking : Predicts interactions with target proteins (e.g., α-glucosidase). For triazole-thiazole hybrids, docking scores correlated with inhibitory activity .
- SAR studies : Systematic substitution of the 4-methoxybenzyl or trifluoromethyl groups identifies pharmacophoric motifs .
Q. What experimental designs evaluate environmental persistence and ecotoxicology?
The INCHEMBIOL project outlines protocols:
- Hydrolysis/Photolysis : Stability assessed at varying pH and UV exposure.
- Soil Sorption : Batch experiments measure adsorption coefficients (Kd).
- Ecotoxicology : Acute toxicity tests on Daphnia magna or Vibrio fischeri . LC-MS monitors degradation products in simulated environmental matrices.
Methodological Considerations
-
Synthesis Optimization :
Parameter Optimal Condition Example Yield Reference Solvent Ethanol 96% Catalyst Sodium acetate >90% Temperature 100°C 96% Reaction Time 2–4 hours 85–96% -
Key Spectral Benchmarks :
- IR : C=O (1640–1680 cm⁻¹), NH (3200–3400 cm⁻¹).
- ¹H NMR : Trifluoromethyl (δ 1.5–2.0 ppm as a singlet), methoxy (δ 3.8–4.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
